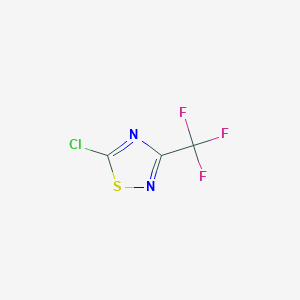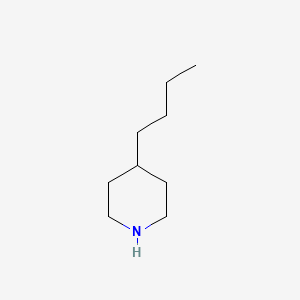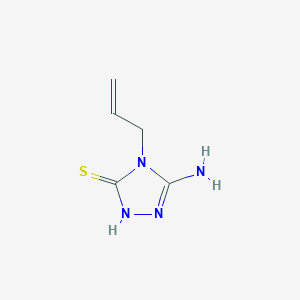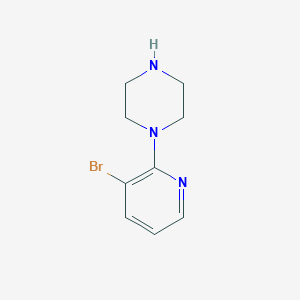
1-(3-溴吡啶-2-基)哌嗪
描述
1-(3-Bromopyridin-2-yl)piperazine is a chemical compound that can be synthesized through various methods and has potential applications in pharmaceutical chemistry. The compound features a bromopyridine moiety linked to a piperazine ring, which is a common structural motif in many biologically active molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in several studies. For instance, a one-pot synthesis method for 3-trifluoromethylated piperazin-2-ones was developed by reacting trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines . Another study presented a convenient preparation of (1H-azol-1-yl)piperidines, which involved the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring . Although these methods do not directly describe the synthesis of 1-(3-Bromopyridin-2-yl)piperazine, they provide insights into the types of reactions and conditions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopyridin-2-yl)piperazine is characterized by the presence of a piperazine ring, which is known to be a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions. The bromopyridine moiety can act as a handle for further functionalization through cross-coupling reactions, as demonstrated in the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine derivatives .
Chemical Reactions Analysis
Piperazine itself is an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . This highlights the reactivity of the piperazine ring in catalyzing the formation of complex heterocyclic structures. The bromopyridine part of 1-(3-Bromopyridin-2-yl)piperazine could potentially undergo further chemical transformations, such as Suzuki coupling, as indicated by the use of (2-fluoropyridin-3-yl)boronic acid in related reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(3-Bromopyridin-2-yl)piperazine are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperazine derivatives are generally solid at room temperature and may exhibit varying solubilities in organic solvents or water, depending on the substituents present on the ring. The presence of the bromopyridine group suggests that the compound may be amenable to nucleophilic substitution reactions, which could affect its chemical stability and reactivity .
科学研究应用
Pharmaceuticals
Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Agrochemicals
“1-(3-Bromopyridin-2-yl)piperazine” is used in the development of agrochemicals.
Organic Electronics
This compound also has applications in the development of materials for organic electronics.
Chemodivergent Synthesis
“1-(3-Bromopyridin-2-yl)piperazine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves different reaction conditions, and the resulting compounds have significant biological and therapeutic value .
Anti-tubercular Agents
Compounds similar to “1-(3-Bromopyridin-2-yl)piperazine” have been used in the design and synthesis of anti-tubercular agents . These agents are crucial in the fight against tuberculosis, a major global health issue .
Synthesis of Piperazine Derivatives
“1-(3-Bromopyridin-2-yl)piperazine” can be used in the synthesis of various piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
未来方向
属性
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-2-yl)piperazine | |
CAS RN |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


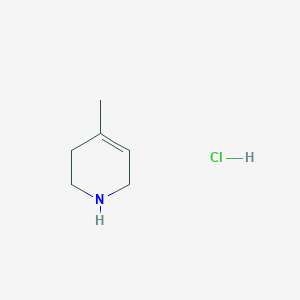
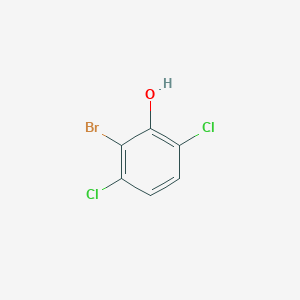
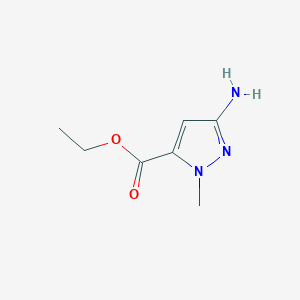

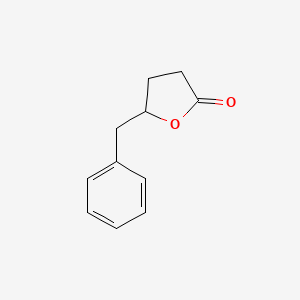

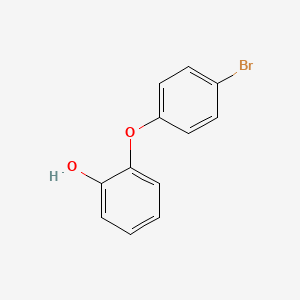

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
